molecular formula C19H18ClN5O5 B10919602 4-[[(4-Carboxy-1-methyl-1H-pyrazol-5-YL)carbonyl](2-chlorobenzyl)amino]-1-ethyl-1H-pyrazole-3-carboxylic acid

4-[[(4-Carboxy-1-methyl-1H-pyrazol-5-YL)carbonyl](2-chlorobenzyl)amino]-1-ethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B10919602
M. Wt: 431.8 g/mol
InChI Key: JKFXFMSPANWSRO-UHFFFAOYSA-N
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Description

4-[(4-Carboxy-1-methyl-1H-pyrazol-5-YL)carbonylamino]-1-ethyl-1H-pyrazole-3-carboxylic acid is a complex organic compound featuring a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Carboxy-1-methyl-1H-pyrazol-5-YL)carbonylamino]-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-carboxy-1-methyl-1H-pyrazole-5-carboxylic acid with 2-chlorobenzylamine under controlled conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Carboxy-1-methyl-1H-pyrazol-5-YL)carbonylamino]-1-ethyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(4-Carboxy-1-methyl-1H-pyrazol-5-YL)carbonylamino]-1-ethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Carboxy-1-methyl-1H-pyrazol-5-YL)carbonylamino]-1-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Carboxy-1-methyl-1H-pyrazol-5-YL)carbonylamino]-1-ethyl-1H-pyrazole-3-carboxylic acid
  • 4-[(4-Carboxy-1-methyl-1H-pyrazol-5-YL)carbonylamino]-1-ethyl-1H-pyrazole-3-carboxylic acid

Uniqueness

The uniqueness of 4-[(4-Carboxy-1-methyl-1H-pyrazol-5-YL)carbonylamino]-1-ethyl-1H-pyrazole-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group, for example, may enhance its binding affinity to certain molecular targets compared to its fluorobenzyl or bromobenzyl analogs .

Properties

Molecular Formula

C19H18ClN5O5

Molecular Weight

431.8 g/mol

IUPAC Name

4-[(4-carboxy-2-methylpyrazole-3-carbonyl)-[(2-chlorophenyl)methyl]amino]-1-ethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C19H18ClN5O5/c1-3-24-10-14(15(22-24)19(29)30)25(9-11-6-4-5-7-13(11)20)17(26)16-12(18(27)28)8-21-23(16)2/h4-8,10H,3,9H2,1-2H3,(H,27,28)(H,29,30)

InChI Key

JKFXFMSPANWSRO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)O)N(CC2=CC=CC=C2Cl)C(=O)C3=C(C=NN3C)C(=O)O

Origin of Product

United States

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